

Validating the Synthesis of (R)-2-(1-Aminoethyl)phenol: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

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This guide provides a comprehensive comparison of spectroscopic techniques for the validation of synthesized **(R)-2-(1-Aminoethyl)phenol**, a key chiral intermediate in pharmaceutical development. We present expected spectroscopic data, detailed experimental protocols, and a comparison with alternative synthetic methodologies to ensure the accurate identification and characterization of this compound.

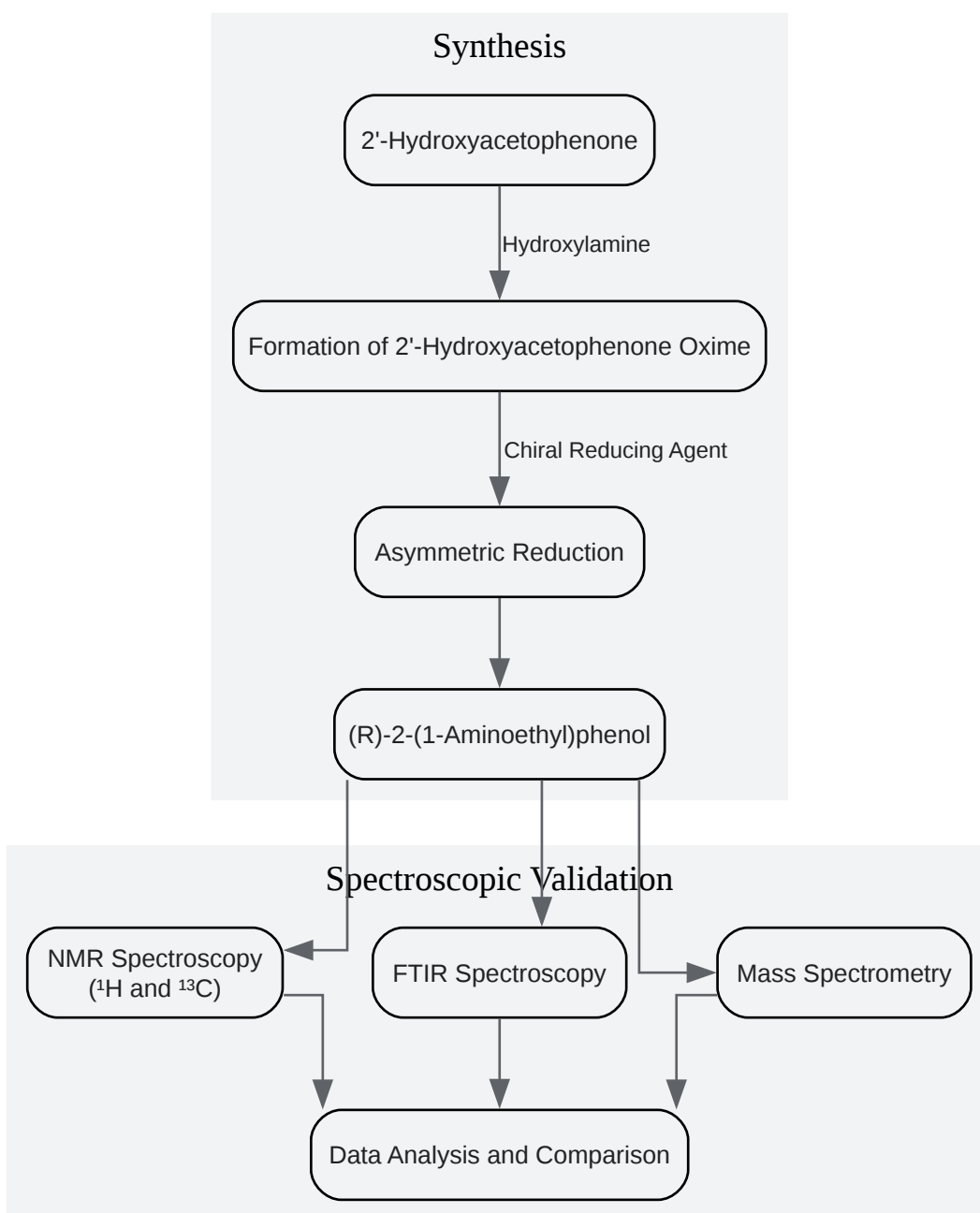
Spectroscopic Data Summary

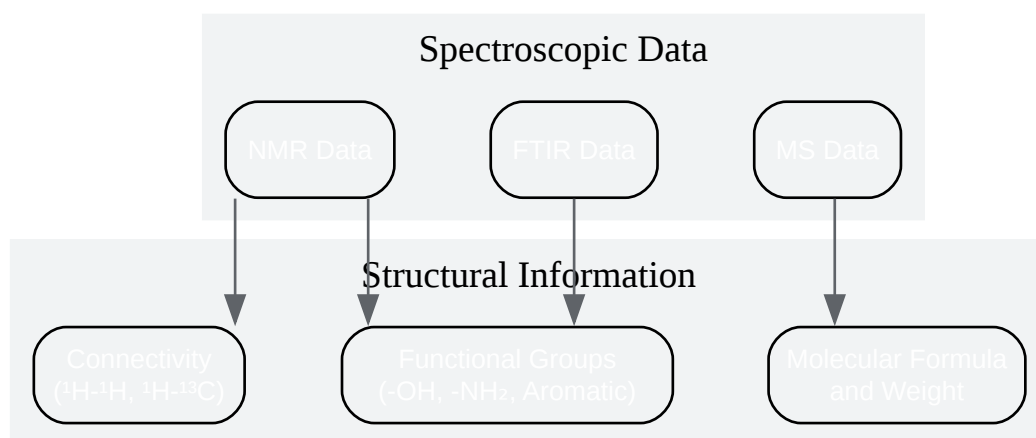
Successful synthesis of **(R)-2-(1-Aminoethyl)phenol** can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The expected data for the target compound are summarized below.

Spectroscopic Technique	Expected Data for (R)-2-(1-Aminoethyl)phenol
^1H NMR	Aromatic protons (δ 6.7-7.2 ppm, multiplet, 4H), Methine proton (-CH, multiplet, 1H), Methyl protons (-CH ₃ , doublet, 3H), Amino protons (-NH ₂ , broad singlet, 2H), Phenolic proton (-OH, broad singlet, 1H)
^{13}C NMR	Aromatic carbons (δ 115-155 ppm), Methine carbon (-CH, $\sim\delta$ 50 ppm), Methyl carbon (-CH ₃ , $\sim\delta$ 25 ppm)
FTIR (cm ⁻¹)	3200-3600 (O-H and N-H stretch, broad), 3000-3100 (Aromatic C-H stretch), 2850-3000 (Aliphatic C-H stretch), 1500-1600 (C=C aromatic ring stretch), 1200-1300 (C-O stretch), 1000-1100 (C-N stretch)
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺ : 137.18, Fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Validation Workflow

A common and effective method for the synthesis of **(R)-2-(1-Aminoethyl)phenol** is the asymmetric reduction of 2'-hydroxyacetophenone oxime. This process, along with the subsequent spectroscopic validation, is outlined in the workflow below.





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